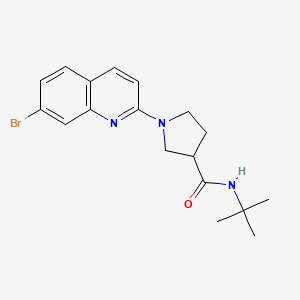

![molecular formula C16H19BrN4O B6473811 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine CAS No. 2640878-11-9](/img/structure/B6473811.png)

4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as HRMS, IR, 1H and 13C NMR . Crystallographic data can also provide valuable information about the molecular structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques such as NMR . Crystallographic data can also provide information about the physical properties of the compound .Scientific Research Applications

4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has been studied for its potential applications in scientific research. It has been used as a ligand for various proteins, such as the serotonin 5-HT2A receptor. It has also been used as a tool to modulate the activity of enzymes and receptors, such as the muscarinic acetylcholine receptor. This compound has also been used to study the structure and function of proteins, as well as to study the structure-activity relationships of compounds.

Mechanism of Action

Target of Action

It’s worth noting that compounds with a piperazine moiety are found in a variety of biologically active compounds for disease states such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

The piperazine moiety, which is a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Given the broad range of biological activities associated with piperazine-containing compounds, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

The presence of a piperazine moiety in the compound is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Compounds with a piperazine moiety have been associated with a variety of biological activities, suggesting that the effects could be diverse depending on the specific targets and pathways involved .

Advantages and Limitations for Lab Experiments

The main advantage of using 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine for lab experiments is that it is a relatively simple compound to synthesize. It is also relatively easy to purify and store, making it an ideal compound for use in scientific research. However, there are some limitations to using this compound for lab experiments. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are not yet fully understood.

Future Directions

The potential future directions for 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine include further research into its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Additionally, further research into the structure-activity relationships of this compound and related compounds could lead to the development of new compounds with improved properties. Finally, further research into the synthesis methods of this compound could lead to the development of more efficient and cost-effective synthesis routes.

Synthesis Methods

The synthesis of 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine begins with the reaction of 4-bromobenzaldehyde and piperazine. The reaction is catalyzed by a base such as potassium carbonate, and yields the intermediate 4-[(4-bromophenyl)methyl]piperazine. This intermediate is then reacted with 6-methoxy-2-pyrimidinone to form this compound. This reaction is also catalyzed by a base such as sodium hydroxide. The final product is then purified using column chromatography.

Properties

IUPAC Name |

4-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN4O/c1-22-16-10-15(18-12-19-16)21-8-6-20(7-9-21)11-13-2-4-14(17)5-3-13/h2-5,10,12H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIAEXGBXNKFFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473733.png)

![2-(4-chlorophenoxy)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]acetamide](/img/structure/B6473740.png)

![8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B6473744.png)

![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473751.png)

![N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473764.png)

![1-{4-[4-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6473768.png)

![4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6473777.png)

![4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6473781.png)

![4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6473786.png)

![2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole](/img/structure/B6473793.png)

![3-chloro-4-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6473822.png)

![4-({1-[(2-chloro-3-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6473829.png)